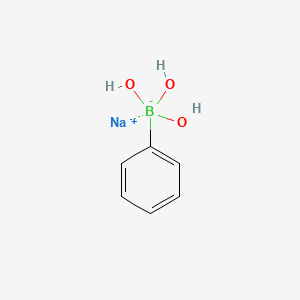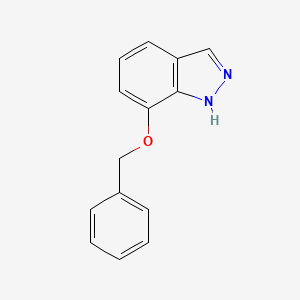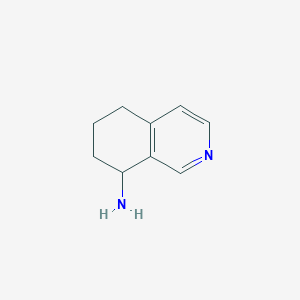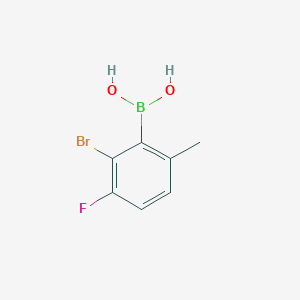
Sodium (Trihydroxy)phenylborate
説明
Sodium (Trihydroxy)phenylborate is a boronic acid that can be synthesized by the reaction of phenylboronic acid with sodium hydroxide . It is used in organic chemistry as an activator for various reactions .
Synthesis Analysis
The synthesis of Sodium (Trihydroxy)phenylborate involves the reaction of phenylboronic acid with sodium hydroxide .Molecular Structure Analysis
The molecular formula of Sodium (Trihydroxy)phenylborate is C6H8BNaO3 . Its molecular weight is 161.93 g/mol .Chemical Reactions Analysis
Sodium (Trihydroxy)phenylborate is used in organic chemistry as an activator for various reactions, such as formylation, transition metal-catalyzed cross coupling, hydrosilylation, and nitro group reduction .Physical And Chemical Properties Analysis
Sodium (Trihydroxy)phenylborate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Safety and Hazards
作用機序
Target of Action
Sodium (Trihydroxy)phenylborate is a boronic acid that can be synthesized by the reaction of phenylboronic acid with sodium hydroxide . It has been shown to activate the C-H bond at the alpha position of a pyridyl group to form an enol ether . This suggests that the primary targets of Sodium (Trihydroxy)phenylborate are the C-H bonds in organic compounds .
Mode of Action
The interaction of Sodium (Trihydroxy)phenylborate with its targets involves the activation of the C-H bond at the alpha position of a pyridyl group . This activation leads to the formation of an enol ether, indicating a change in the chemical structure of the target compound .
Biochemical Pathways
Sodium (Trihydroxy)phenylborate is used in organic chemistry as an activator for various reactions, such as formylation, transition metal-catalyzed reactions . Therefore, it can affect multiple biochemical pathways depending on the specific reaction it is used to catalyze. The downstream effects of these pathways would also vary based on the specific reaction.
Result of Action
The molecular and cellular effects of Sodium (Trihydroxy)phenylborate’s action depend on the specific reaction it is used to catalyze. For instance, it has been shown to activate the C-H bond at the alpha position of a pyridyl group to form an enol ether . This suggests that Sodium (Trihydroxy)phenylborate can induce structural changes in organic compounds.
特性
IUPAC Name |
sodium;trihydroxy(phenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BO3.Na/c8-7(9,10)6-4-2-1-3-5-6;/h1-5,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXSFEXRXNJDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(O)(O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659805 | |
| Record name | Sodium trihydroxy(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (Trihydroxy)phenylborate | |
CAS RN |
52542-80-0 | |
| Record name | Sodium trihydroxy(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (Trihydroxy)phenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium (Trihydroxy)phenylborate interact with the reactants to catalyze the formylation reaction?
A1: While the exact mechanism is still under investigation, the research suggests that Sodium (Trihydroxy)phenylborate facilitates the reaction by activating both the amine and carbon dioxide. [] It is proposed that the borate coordinates with the amine, increasing its nucleophilicity. Simultaneously, the borate may interact with carbon dioxide, activating it towards nucleophilic attack by the amine. This dual activation lowers the energy barrier for the reaction, enabling the formation of formamides under relatively mild conditions.
Q2: What are the advantages of using Sodium (Trihydroxy)phenylborate as a catalyst in this specific reaction compared to other potential catalysts?
A2: The research highlights the use of Sodium (Trihydroxy)phenylborate as a transition metal-free catalyst. [] This is significant as it offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. Additionally, the study demonstrates the potential for borate-based catalysts to promote challenging transformations using carbon dioxide as a readily available and renewable carbon source.
Q3: Are there any limitations or challenges associated with using Sodium (Trihydroxy)phenylborate in this reaction, and what future research directions could be explored?
A3: While the research shows promising results, further investigation is needed to fully understand the reaction mechanism, optimize reaction conditions, and explore the substrate scope of this catalytic system. [] Future studies could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)

![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)


![N-Cbz-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1387603.png)